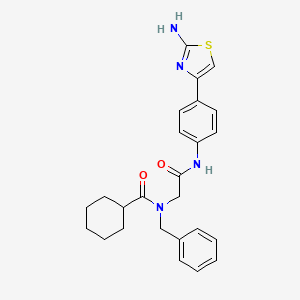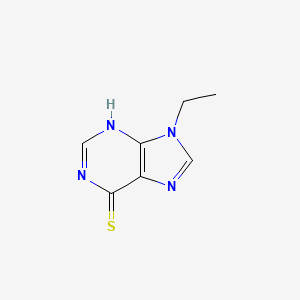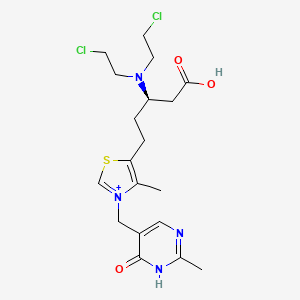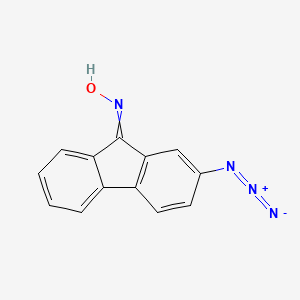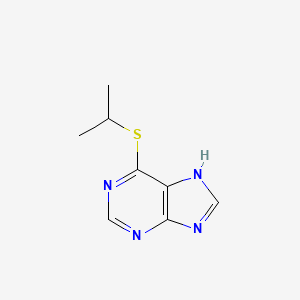
6-(Isopropylthio)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Isopropylthio)purine is a thiopurine.
Applications De Recherche Scientifique
Purine Analogues in Chemotherapy
Research on purine analogs, including 6-(Isopropylthio)purine, has contributed significantly to chemotherapy. These analogs have been instrumental in developing drugs for acute leukemia, highlighting their role in cancer treatment. For instance, 6-mercaptopurine, a closely related compound, is widely used in leukemia treatment and for inflammatory diseases like Crohn's disease (Elion, 1989), (Ordentlich et al., 2003).
Metabolic Fate Studies
Studies on 6-mercaptopurine, a compound similar to 6-(Isopropylthio)purine, have revealed insights into its metabolic fate. For instance, investigations on how long the drug remains in the body, the metabolic products formed, and its incorporation into nucleic acids have been significant (Elion et al., 1954).
Cytokinins and Growth Regulation
Purine derivatives are also crucial in the study of cytokinins, which are involved in promoting growth and regulating organ formation in plants. The activity of these compounds varies based on their chemical structure, demonstrating the importance of purine analogs in agricultural and biological research (Skoog et al., 1967).
Purine-Directed C-H Activation
The use of purine as a directing group for C-H bond activation in 6-arylpurines illustrates its potential in organic synthesis, providing a new strategy for modifying 6-arylpurine derivatives, which are key components in nucleoside drugs (Guo et al., 2011).
Propriétés
Numéro CAS |
5443-87-8 |
|---|---|
Nom du produit |
6-(Isopropylthio)purine |
Formule moléculaire |
C8H10N4S |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
6-propan-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C8H10N4S/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H,9,10,11,12) |
Clé InChI |
AKRVBASKTIDYRB-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC=NC2=C1NC=N2 |
SMILES canonique |
CC(C)SC1=NC=NC2=C1NC=N2 |
Autres numéros CAS |
5443-87-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



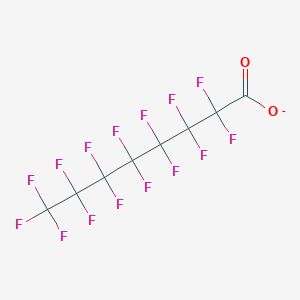
![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(2-furanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1229876.png)
![acetic acid [3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] ester](/img/structure/B1229878.png)
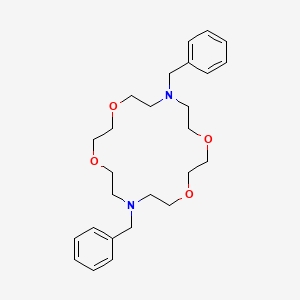
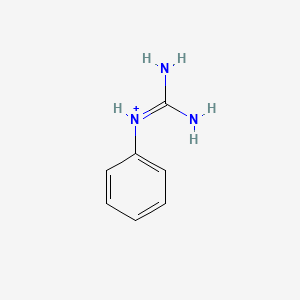
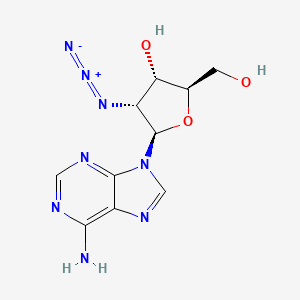
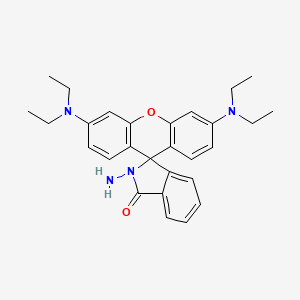
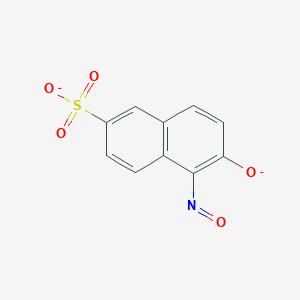
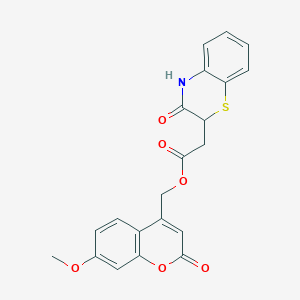
![N,N-dimethyl-3-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1229890.png)
